molecular formula C30H44K2O16S2 B1665827 Atractyloside CAS No. 17754-44-8

Atractyloside

Cat. No. B1665827
CAS RN: 17754-44-8
M. Wt: 803 g/mol
InChI Key: FYQXODZRNSCOTR-QLKRWLHJSA-N
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Description

Atractyloside (ATR) is a natural, toxic glycoside present in numerous plant species worldwide in the daisy family including Atractylis gummifera and Callilepis laureola . Exposure to ATR via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by kidney and liver failure . ATR acts as an effective ADP/ATP translocase inhibitor which eventually halts ADP and ATP exchange and the cell dies due to lack of energy .


Synthesis Analysis

Atractylenolides are a class of lactone compounds derived from Atractylodes macrocephala Koidz .


Molecular Structure Analysis

The molecular formula of Atractyloside is C30H46O16S2 . The molecular weight is 726.81 g·mol−1 .


Chemical Reactions Analysis

Atractyloside is known to inhibit the activity of mitochondrial respiratory chain complexes I and IV, decrease the mitochondrial membrane potential, and increase the ADP/ATP ratio . It also increases the gene expression and protein level of LC3B and promotes the autophagic flux processing from early autophagosome to late autolysosome by increasing the protein level of AMPKα and decreasing the protein level of mTOR .


Physical And Chemical Properties Analysis

The molecular formula of Atractyloside is C30H46O16S2 . The molecular weight is 726.81 g·mol−1 .

Safety And Hazards

Exposure to ATR via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by kidney and liver failure . It is classified as Acute toxicity - Category 3, Oral Acute toxicity - Category 3, Dermal Acute toxicity - Category 3, Inhalation .

Future Directions

Further clinical research on the anti-cancer, anti-inflammatory and neuroprotective effects of atractylenolides is recommended . The mechanism may be related to the activation of the AMPK/mTOR pathway induced by the increased ADP/ATP ratio .

properties

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNQFHEWLYECJ-FNAJZLPOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44K2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339886
Record name Atractyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

803.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atractyloside

CAS RN

17754-44-8
Record name Atractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium hydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4α-di-O-sulphonato-β-D-glucopyranosyl]oxy]-19-norkaur-16-en-18-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRACTYLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6WC6L09RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,840
Citations
MJ Stewart, V Steenkamp - Therapeutic drug monitoring, 2000 - journals.lww.com
… Atractyloside poisoning is an infrequent but often fatal form of … The primary mechanism of atractyloside poisoning is known … Atractyloside in large amounts gives rise to massive necrosis…
Number of citations: 98 journals.lww.com
KH Brookes, K. Bridget*, Candy, H. Arthur … - South African Journal of …, 1983 - journals.co.za
… elsewhere,2'3 and the toxicology of atractyloside has been investigated.4 The presence and possible … We have now isolated and identified three more atractylosides, atractyloside 6'-0-…
Number of citations: 15 journals.co.za
DK Obatomi, PH Bach - Food and chemical toxicology, 1998 - Elsevier
Atractyloside (Atr) is a diterpenoid glycoside that occurs naturally in plants (many of which are used in ethnomedicines) found in Europe, Africa, South America, Asia and the far East. It is …
Number of citations: 120 www.sciencedirect.com
K Vancompernolle, F Van Herreweghe, G Pynaert… - FEBS letters, 1998 - Elsevier
Recent data show that a strong relation exists in certain cells between mitochondria and caspase activation in apoptosis. We further investigated this relation and tested whether …
Number of citations: 386 www.sciencedirect.com
PA Steenkamp, NM Harding, FR van Heerden… - … of Chromatography A, 2004 - Elsevier
… developed for the detection of atractyloside. The analysis was performed … atractyloside standard was determined and found to be 100pg/ml and the limit of quantification of atractyloside …
Number of citations: 26 www.sciencedirect.com
S Luciani, N Martini, R Santi - Life Sciences, 1971 - Elsevier
… is ten times higher than that of atractyloside. Similarly to atractyloside it is uneffective on ATPase … SINCE the first observation of Santi, Bistocchi and Bruni (1) that atractyloside inhibits …
Number of citations: 75 www.sciencedirect.com
ERS Kunji, M Harding - Journal of Biological Chemistry, 2003 - ASBMB
… The carrier binds carboxyatractyloside or atractyloside in the … the densities represent atractyloside or adenine nucleotides, … in conformational changes induced by atractyloside binding …
Number of citations: 122 www.jbc.org
HH Winkler, FL Bygrave, AL Lehninger - Journal of Biological Chemistry, 1968 - Elsevier
… Recently, another discrepancy concerning the action of atractyloside has arisen. Further work in the … the site of atractyloside action and the general nature of the atractyloside-sensitive …
Number of citations: 176 www.sciencedirect.com
J Brown, H Higo, A Mckalip… - Journal of cellular …, 1997 - Wiley Online Library
… ing cells to atractyloside-induced apoptosis. Surprisingly, we found that HPV 16 E6 expression sensitized cells to atractyloside-induced apoptosis, and that atractyloside-induced …
Number of citations: 64 onlinelibrary.wiley.com
J Xu, C Liu, K Shi, X Sun, C Song, K Xu, Y Liu - International …, 2022 - Elsevier
… Atractyloside-A (AAL group), 10 mg·kg −1 Atractyloside-A (AAH group), and 3 mg·kg −1 loperamide hydrochloride (LPM group). The therapeutic effect of Atractyloside-… with Atractyloside-…
Number of citations: 13 www.sciencedirect.com

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